2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-25-13-4-5-14(26-2)18-17(13)21-19(28-18)23-9-7-22(8-10-23)16(24)11-12-3-6-15(20)27-12/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYJSSOZRTCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key stages include the formation of the thiophene ring and the subsequent introduction of the piperazine and benzo[d]thiazole moieties. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research indicates that derivatives of compounds containing thiophene and piperazine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains. The antimicrobial activity is often assessed using methods such as the tube dilution technique or disk diffusion tests.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus, P. aeruginosa | 10 µg/mL |
| Control (Ciprofloxacin) | E. coli, S. aureus, P. aeruginosa | 0.5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, including the MTT assay, which assesses cell viability in response to treatment. Preliminary results suggest that it may inhibit cancer cell proliferation in specific types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Molecular docking studies have provided insights into the mechanism by which this compound exerts its biological effects. It is believed to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated a series of thiophene derivatives, including our compound, against resistant bacterial strains. Results indicated that the compound exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .
- Anticancer Activity Assessment : Another research effort focused on the evaluation of this compound's effects on breast cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis in MCF-7 cells, suggesting its potential as a therapeutic agent .
- Molecular Docking Analysis : A computational study utilized Schrodinger software to perform molecular docking simulations with this compound against various targets involved in cancer progression. The results highlighted strong binding affinities to histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .
Scientific Research Applications
Pharmacological Potential
The structural components of 2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone contribute to its potential pharmacological activities:
- Antimicrobial Activity : Research has shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds derived from thiophene and piperazine have demonstrated effectiveness against various bacterial strains .
- Antioxidant Properties : The compound's structural features may also confer antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer research. Studies have indicated that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
Neuropharmacology
Given the piperazine moiety's known effects on the central nervous system, this compound may have applications in treating neurological disorders. Research into piperazine derivatives has shown promise in modulating neurotransmitter systems .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Thiophene derivatives | Inhibition of bacterial growth |
| Antioxidant | Schiff bases from thiophene | Free radical scavenging |
| Anticancer | Piperazine-based compounds | Tumor growth inhibition |
| Neuroactive | Piperazine derivatives | Modulation of neurotransmitter release |
Case Study Example
A study focusing on similar thiophene-piperazine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated that modifications in the thiophene structure could enhance efficacy .
Q & A
Q. What are the common synthetic routes for 2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a 1,4-dicarbonyl compound with a thiophene derivative under acidic/basic conditions (e.g., glacial acetic acid reflux) to form the thiophene-ethanone core .
- Step 2 : Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions. For example, reacting 4,7-dimethoxybenzo[d]thiazole-2-carboxylic acid with piperazine using coupling agents like EDC/HOBt .
- Key reagents : Sodium borohydride (reductions), phosphorus pentasulfide (sulfurization), and polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Analytical validation : Use HPLC and -NMR to monitor intermediates and confirm purity .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Core techniques :
- Single-crystal X-ray diffraction for bond-length/angle validation (e.g., C–Cl bond: ~1.73 Å; piperazine ring torsion angles: 40–60°) .
- - and -NMR to confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., [M+H] calculated for CHClNOS: 437.0821) .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperazine coupling step, and what computational tools are effective?
- Design of Experiments (DOE) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)) to identify optimal conditions .
- Machine learning models : Train on datasets of similar piperazine couplings to predict reaction outcomes (e.g., yield improvements >15% using Bayesian optimization) .
- In situ monitoring : Use FT-IR to track carbonyl group disappearance (1720 cm → 1680 cm) and avoid over-reaction .
Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Mechanistic studies :
- Surface plasmon resonance (SPR) to measure binding kinetics with target proteins (e.g., kinase inhibition assays) .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and identify off-target interactions .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4,7-dimethoxybenzo[d]thiazole with 4-methyl or 7-fluoro groups) to isolate critical pharmacophores .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvent systems : Use DMSO:PEG400 (10:90) or cyclodextrin-based formulations to enhance aqueous solubility (>1 mg/mL) .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results between 2D vs. 3D cell models?
- 3D spheroid assays : Account for tumor microenvironment factors (e.g., hypoxia, ECM interactions) that reduce compound penetration .
- Dose-response normalization : Adjust concentrations based on spheroid volume (e.g., IC in 3D models may be 5–10× higher than 2D) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
